2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is an organic compound with the molecular formula and a molecular weight of approximately 330.85 g/mol. It is classified under piperazine derivatives, which are known for their diverse pharmacological activities, particularly in the fields of psychiatry and neurology. The compound is notable for its potential applications in life sciences research, particularly in studying neurological disorders and developing therapeutic agents.
The synthesis of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol typically involves several key steps:
The molecular structure of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol can be represented using various structural formulas:
OCCN1CCN(CC1)C(c2ccccc2)c3ccccc3ClThis notation indicates the arrangement of atoms within the molecule, showcasing the presence of a piperazine ring, a chlorophenyl group, and an ethanol moiety.
The structure features a central piperazine ring substituted with a phenyl group and a chlorophenyl group, contributing to its biological activity .
The compound participates in various chemical reactions typical for piperazine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol primarily involves interactions with neurotransmitter systems in the brain:
These properties make it suitable for various laboratory applications while requiring careful handling .
The primary applications of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol include:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3